3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Beschreibung
3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a chloro group (position 3), a 4-methoxyphenyl group (position 5), a methyl group (position 2), and a trifluoromethyl group (position 7). This structure combines electron-withdrawing (Cl, CF₃) and electron-donating (4-methoxy) substituents, influencing its electronic, photophysical, and biological properties.
Eigenschaften
IUPAC Name |
3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3N3O/c1-8-13(16)14-20-11(9-3-5-10(23-2)6-4-9)7-12(15(17,18)19)22(14)21-8/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUDZTKHCJHHOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1Cl)C3=CC=C(C=C3)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown inhibitory activity against monoamine oxidase b, an enzyme involved in the breakdown of neurotransmitters in the brain.
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidine derivatives can interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.
Biochemical Pathways
Inhibition of monoamine oxidase b can affect the metabolism of neurotransmitters such as dopamine, leading to potential effects on neurological function.
Pharmacokinetics
For instance, the trifluoromethyl group is often used in drug design to improve metabolic stability and increase lipophilicity, which can enhance bioavailability.
Result of Action
Similar pyrazolo[1,5-a]pyrimidine derivatives have shown anti-inflammatory activity and inhibitory effects on monoamine oxidase B, suggesting potential roles in inflammation and neurological disorders.
Biologische Aktivität
3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H11ClF3N3O
- Molecular Weight : 341.72 g/mol
- CAS Number : [3666070]
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a variety of biological activities primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : These compounds often act as inhibitors of specific enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : They can trigger programmed cell death in cancer cells via pathways involving caspases, which are critical for apoptosis.
- Anti-inflammatory Effects : Some derivatives demonstrate the ability to modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
Anticancer Activity
Several studies have highlighted the anticancer potential of 3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine:
-
Cell Line Studies :
- The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). It exhibited significant cytotoxicity with IC50 values indicative of its potency.
- In vitro studies reported that it enhances apoptosis through the activation of caspases 3 and 9, leading to increased cell death in malignant cells .
- Mechanistic Insights :
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has demonstrated notable anti-inflammatory effects:
- Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in various models, suggesting its potential use in treating inflammatory diseases .
- Cell Migration Inhibition : The compound also inhibits the migration of immune cells to sites of inflammation, further contributing to its anti-inflammatory profile.
Table 1: Biological Activity Summary
| Activity Type | Cell Lines Tested | IC50 Values (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 12.50 | Caspase Activation |
| NCI-H460 | 42.30 | MAPK Pathway Inhibition | |
| Anti-inflammatory | RAW 264.7 | 15.00 | Cytokine Production Reduction |
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with 3-chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine resulted in a significant decrease in cell viability compared to untreated controls. The mechanism was linked to increased apoptosis as evidenced by flow cytometry analysis showing higher levels of annexin V staining.
Case Study 2: Inflammation Modulation
Another investigation focused on the compound's effects on RAW 264.7 macrophage cells exposed to lipopolysaccharides (LPS). The results indicated a marked reduction in TNF-alpha and IL-6 production upon treatment with the compound, supporting its potential as an anti-inflammatory agent.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares key structural analogs, focusing on substituents at positions 3, 5, 7, and 2:
Notes:
- Thermal Stability : Pyrazolo[1,5-a]pyrimidines generally exhibit low thermal stability (T₀.₀₅ = 72–187°C), with halogenated derivatives (e.g., 3-(2,4-dichlorophenyl)) showing marginally higher decomposition temperatures due to strong intermolecular Cl···Cl interactions .
- Photophysical Properties : Aryl substituents (e.g., 4-methoxyphenyl) enhance fluorescence quantum yields in solution compared to alkyl or heteroaryl groups. However, solid-state emission is moderate due to aggregation effects .
- Biological Relevance : Chloro and trifluoromethyl groups at positions 3 and 7 improve binding to hydrophobic enzyme pockets, while electron-donating groups (e.g., 4-methoxy) may modulate selectivity for purine-binding targets .
Physicochemical and Pharmacokinetic Properties
Q & A
Q. What are the established synthetic routes for 3-Chloro-5-(4-methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine?
Methodological Answer: The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For example, heating a substituted pyrazol-5-amine with a trifluoromethyl-substituted diketone (e.g., 4,4,4-trifluoro-1-(4-substituted-phenyl)butane-1,3-dione) in a solvent-free system at 433–458 K for 2.5–6 hours. Key steps include:
- Reactant stoichiometry : A 1:1.1 molar ratio of pyrazol-amine to diketone optimizes yield .
- Purification : Recrystallization from methanol or ethanol/acetone mixtures yields pure crystals .
- Yield range : 60–70% for analogous compounds .
Q. Example Synthesis Table for Analogous Compounds
| Precursor (Pyrazol-amine) | Diketone | Temp (K) | Time (h) | Solvent for Crystallization | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-(2,4-Dichlorophenyl)-3-methyl-1H-pyrazol-5-amine | 4,4,4-Trifluoro-1-(4-fluorophenyl)butane-1,3-dione | 433–438 | 2.5 | Methanol | 66.78 | |
| 4-(2,4-Dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine | Same as above | 453–458 | 2.5 | EtOH/EtOAc (1:1) | 62.58 |
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
Methodological Answer:
- IR spectroscopy : Confirms functional groups (e.g., C=O, C-F stretches) .
- NMR (¹H/¹³C) : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and carbon frameworks .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .
- X-ray crystallography : Resolves 3D structure, dihedral angles (e.g., 7.97° between fluorophenyl and pyrimidine rings in analogs), and non-covalent interactions (Cl···Cl, 3.475 Å) .
Q. How can synthetic yields be optimized for this compound?
Methodological Answer:
- Reaction parameters : Increase diketone stoichiometry (1.1–1.2 equivalents) to drive cyclization .
- Temperature control : Maintain 433–458 K to eliminate water (byproduct) efficiently .
- Solvent-free conditions : Reduce side reactions vs. solvent-mediated systems .
- Crystallization optimization : Use mixed solvents (e.g., ethanol/acetone) to enhance purity .
Data-Driven Optimization Example
A 10% yield improvement was achieved by adjusting the reaction time from 2.5 h to 3 h and using a 1:1.2 amine:diketone ratio in analogous syntheses .
Q. How can structural discrepancies in NMR or crystallographic data be resolved?
Methodological Answer:
- X-ray validation : Resolve ambiguous NMR assignments (e.g., overlapping aromatic signals) via single-crystal diffraction .
- DFT calculations : Compare experimental vs. computed NMR chemical shifts to identify misassignments .
- Torsion angle analysis : Use crystallographic data (e.g., C–Cl···Cl–C interactions at 3.475 Å) to validate spatial arrangements .
Case Study :
In a structurally similar compound, crystallography revealed a dihedral angle of 69.95° between dichlorophenyl and pyrimidine rings, resolving NMR-based conformational uncertainties .
Q. How do substituents (e.g., 4-methoxyphenyl, trifluoromethyl) influence bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR) :
- Assay design : Use standardized enzymatic assays (e.g., PAR2 receptor antagonism) to compare substituent effects .
Q. Example Bioactivity Data
| Substituent (R) | Biological Target | IC50 (nM) | Reference |
|---|---|---|---|
| 4-Fluorophenyl | PAR2 receptor | 120 ± 15 | |
| 4-Methoxyphenyl* | KDR kinase | 85 ± 10* | Extrapolated from |
*Predicted based on analogous compounds.
Q. How can contradictory bioactivity results across studies be addressed?
Methodological Answer:
- Purity verification : Use HPLC (>95% purity) to rule out impurity-driven variability .
- Assay standardization : Adopt consistent protocols (e.g., cell lines, incubation times) .
- Meta-analysis : Compare substituent positions (e.g., 3-chloro vs. 2-methyl) to explain divergent activities .
Case Study :
A compound with 3-chloro and 4-fluorophenyl groups showed 10-fold higher PAR2 inhibition than its 2-methyl analog, highlighting substituent positional effects .
Q. What computational tools are recommended for molecular docking studies?
Methodological Answer:
- Software : Use AutoDock Vina or Schrödinger Suite for docking into targets (e.g., benzodiazepine receptors) .
- Parameterization : Include trifluoromethyl van der Waals radii and partial charges for accurate ligand-receptor modeling .
- Validation : Cross-check docking poses with crystallographic ligand-binding data (e.g., PDB ID 4XYZ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
